(1E)-N-Methylpropan-1-imine
Description
Structure
3D Structure
Properties
CAS No. |
6898-68-6 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
N-methylpropan-1-imine |
InChI |
InChI=1S/C4H9N/c1-3-4-5-2/h4H,3H2,1-2H3 |
InChI Key |
JKHYHXBLSTVHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=NC |
Origin of Product |
United States |
Significance of the Imine Functionality in Organic Synthesis and Materials Science
The imine group, also known as a Schiff base, is a cornerstone in the fields of organic synthesis and materials science due to its versatile reactivity and the accessibility of its constituent building blocks. google.comnumberanalytics.com Imines are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. thieme-connect.comorganic-chemistry.org This reaction is fundamental to the construction of a wide array of nitrogen-containing molecules.
In organic synthesis, imines serve as crucial intermediates for the creation of more complex molecules, including a variety of heterocyclic compounds and alkaloids. organic-chemistry.orgnih.gov Their carbon-nitrogen double bond can act as an electrophile, making it susceptible to attack by nucleophiles, which leads to the formation of new carbon-carbon or carbon-nitrogen bonds. numberanalytics.com Furthermore, imines can participate in cycloaddition reactions, such as the Imine Diels-Alder reaction, to form cyclic structures like tetrahydropyridines. nih.gov The reactivity of imines can be enhanced by attaching electron-withdrawing groups to the nitrogen atom, making them more susceptible to nucleophilic attack. youtube.com
In the realm of materials science, the imine bond is a key component in the development of dynamic materials. Polyimines, polymers containing repeating imine linkages, are of particular interest for their applications as "vitrimers." nih.gov These materials exhibit properties of both thermosetting plastics and thermoplastics, allowing them to be reprocessed and recycled. acs.org The dynamic nature of the imine bond also imparts self-healing properties to these materials. nih.govacs.org
Reversible Nature and Dynamic Covalent Chemistry Principles Applied to Imine Bonds
A defining characteristic of the imine bond is its reversible formation. masterorganicchemistry.comrsc.org The condensation reaction that forms an imine is an equilibrium process, and the imine can be hydrolyzed back to its original amine and carbonyl precursors by the addition of water. byjus.comsciencemadness.org This reversibility is a central tenet of Dynamic Covalent Chemistry (DCC) . masterorganicchemistry.comrsc.org
DCC utilizes reversible reactions to create complex molecular architectures under thermodynamic control. rsc.orgresearchgate.net This means that the system can "proof-read" and correct errors during assembly, ultimately leading to the most stable product. masterorganicchemistry.comrsc.org The formation of imine bonds is a prime example of a reaction used in DCC to construct intricate structures like rotaxanes, catenanes, and molecular cages from simpler building blocks. acs.orgrsc.org The ability to control the equilibrium of imine formation through reaction conditions, such as pH and the removal of water, provides a powerful tool for chemists to direct the synthesis of desired products. youtube.com The kinetics and thermodynamics of imine formation can be influenced by the electronic properties of the starting aldehydes and amines. nih.gov
Computational and Theoretical Studies on 1e N Methylpropan 1 Imine and Imine Systems
Quantum Chemical Analysis and Electronic Structure Investigations
Quantum chemical methods are central to understanding the electronic behavior of imine systems at a molecular level. These calculations allow for the detailed examination of properties that are often difficult or impossible to measure directly through experimental means.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. nih.govnih.gov It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. nih.govscielo.org.mx For (1E)-N-Methylpropan-1-imine, DFT calculations would predict specific bond lengths, bond angles, and dihedral angles that characterize its structure. These calculations are performed using various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)) to approximate the complex behavior of electrons in the molecule. nih.govscielo.org.mx
By mapping the potential energy surface, DFT can also be used to explore the energy landscapes of imine systems. This involves calculating the energies of different conformations and isomers, as well as the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the feasibility of different chemical transformations. nih.gov
Table 1: Representative Geometric Parameters for a Simple Imine System Calculated via DFT Note: This table presents typical, generalized values for an acyclic aliphatic imine similar to this compound, as specific published data for this exact molecule is not available. Actual values can vary based on the computational method.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=N | ~1.28 Å |
| N-C (methyl) | ~1.46 Å | |
| C-C (ethyl) | ~1.51 Å | |
| Bond Angle | C=N-C | ~123° |
| C-C=N | ~125° | |
| Dihedral Angle | C-C-N-C | Varies (trans/gauche) |
Molecular Electrostatic Potential Mapping and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. researchgate.netwolfram.comlibretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in the context of electrophilic and nucleophilic attacks. libretexts.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netwolfram.com For an imine like this compound, the MEP map would show a region of high electron density (red) around the nitrogen atom, corresponding to its lone pair of electrons, making it a nucleophilic center. nih.gov Conversely, the imine carbon atom would exhibit a more positive potential (blue or green), identifying it as an electrophilic site. researchgate.net
In addition to MEP maps, other reactivity descriptors can be calculated using DFT. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mx
Table 2: Key Reactivity Descriptors for Imine Systems
| Descriptor | Significance | Typical Finding for Imines |
| MEP Minimum (Vmin) | Indicates the most nucleophilic site. nih.gov | Localized on the nitrogen atom due to the lone pair. nih.gov |
| MEP Maximum | Indicates the most electrophilic site. researchgate.net | Localized on or near the imine carbon atom. |
| HOMO Energy | Relates to electron-donating ability. researchgate.net | Primarily associated with the C=N π-bond and the nitrogen lone pair. |
| LUMO Energy | Relates to electron-accepting ability. researchgate.net | Primarily associated with the C=N π* antibonding orbital. |
| Electrophilicity Index (ω) | Measures global electrophilic nature. researchgate.net | Generally moderate; imines are less electrophilic than corresponding carbonyls. nih.gov |
Analysis of Electronic Transitions (e.g., n→π, π→π)
The presence of the C=N double bond and the nitrogen lone pair in imines gives rise to characteristic electronic transitions when the molecule absorbs ultraviolet or visible (UV-Vis) light. agroparistech.fr These transitions involve the promotion of an electron from a lower-energy molecular orbital to a higher-energy one. libretexts.org The two most significant transitions for imines are:
n→π (n to pi-star) transition:* This involves exciting an electron from the non-bonding orbital (n), where the nitrogen's lone pair resides, to the antibonding π* orbital of the C=N bond. libretexts.orglibretexts.org These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths. libretexts.org
π→π (pi to pi-star) transition:* This transition moves an electron from the bonding π orbital of the C=N bond to the antibonding π* orbital. libretexts.org These are generally strong (high molar absorptivity) and occur at shorter wavelengths compared to n→π* transitions. libretexts.org
Computational methods, such as Time-Dependent DFT (TD-DFT), can predict the wavelengths and intensities of these electronic transitions, providing a theoretical UV-Vis spectrum that can be compared with experimental data. researchgate.nettandfonline.com
Table 3: Typical Electronic Transitions in Simple Aliphatic Imines
| Transition Type | Orbital Origin | Orbital Destination | Typical Wavelength Range | Relative Intensity |
| n→π | Non-bonding (N lone pair) | π (C=N antibonding) | 230 - 250 nm | Weak |
| π→π | π (C=N bonding) | π (C=N antibonding) | 170 - 200 nm | Strong |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for mapping out the intricate steps of chemical reactions involving imines. It allows chemists to visualize the transformation from reactants to products on an atomic scale, providing insights that guide synthetic efforts.
Understanding a chemical reaction mechanism requires identifying not just the reactants and products, but also any intermediates and, most importantly, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a fleeting, unstable arrangement of atoms that cannot be isolated experimentally. Computational methods can locate and characterize the geometry and energy of these elusive structures. nih.govresearchgate.net
For imine reactions, such as hydrolysis or cycloadditions, DFT calculations can map the entire reaction pathway. researchgate.netscience24.commdpi.com This involves calculating the energy of the system as the reactant molecules approach and their bonds rearrange, leading through a transition state to the products. science24.com The resulting energy profile reveals the mechanism, for instance, whether the reaction is a single-step (concerted) process or a multi-step (stepwise) process involving one or more intermediates. science24.com For example, the acid-catalyzed hydrolysis of an imine is computationally shown to proceed through a stepwise mechanism involving initial protonation, nucleophilic attack by water, proton transfer, and finally elimination of the amine. masterorganicchemistry.comzapjournals.comlibretexts.org
Beyond just mapping the pathway, computational modeling provides quantitative data on the energetics of a reaction, which directly relates to its kinetics (how fast it proceeds) and thermodynamics (the position of equilibrium). nih.gov The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). nih.gov A higher barrier corresponds to a slower reaction, while a lower barrier indicates a faster reaction.
Table 4: Illustrative Computational Energetics for a Competing Imine Reaction Note: This is a conceptual table illustrating how computational data can distinguish between kinetic and thermodynamic control.
| Pathway | Reactants | Activation Energy (ΔE‡) | Product | Reaction Energy (ΔErxn) | Conclusion |
| A | Imine + Reagent | 15 kcal/mol | Product 1 | -10 kcal/mol | Kinetic Product (Lower activation barrier, forms faster) |
| B | Imine + Reagent | 20 kcal/mol | Product 2 | -25 kcal/mol | Thermodynamic Product (More stable, favored at equilibrium) |
Computational Design of Imine-Based Catalytic Systems
Computational chemistry has become an indispensable tool for the design and optimization of catalysts for reactions involving imines, such as the hydrogenation of this compound. These theoretical approaches allow for the rational design of catalysts by providing detailed insights into reaction mechanisms, electronic structures, and the energetics of catalytic cycles.
One area of significant research is the computational design of metal-free catalysts for imine hydrogenation. nih.gov Using model imines, computational studies have successfully designed catalysts with specific electronic structures capable of splitting molecular hydrogen (H₂) and chemical scaffolds that prevent deactivating side reactions. nih.gov The mechanisms for these designed metal-free catalysts often parallel those of well-known metal-ligand bifunctional catalysts, proceeding through two main steps: hydrogen activation and subsequent hydrogen transfer. nih.gov Energetic predictions from these studies indicate that such reactions are kinetically and thermodynamically feasible under ambient conditions, paving the way for experimental realization. nih.gov
Imine reductases (IREDs) represent another major class of catalysts for which computational design has been transformative. rsc.orgresearchgate.net IREDs are crucial biocatalysts for the asymmetric synthesis of chiral amines. rsc.orgresearchgate.net Computational workflows, such as IREDFisher, have been developed to screen and prioritize IRED sequences based on their predicted activity for specific substrates. acs.org This process involves several computational steps:
Homology modeling to generate 3D structures of IRED candidates.
Alignment with known cofactor-bound structures to locate the active site.
Docking of the imine substrate (like this compound) into the active site.
Selection of the best substrate pose based on the distance between the hydride donor (e.g., NADPH) and the imine's nitrogen atom, which is typically around 4 Å for efficient catalysis. acs.org
Mechanism-guided computational design has also been used to alter and improve the properties of natural enzymes. For instance, studies on the imine reductase from Paenibacillus mucilaginosus (PmIR) used computational methods to understand its stereocontrol mechanism. rsc.orgresearchgate.net By identifying the crucial role of electrostatic interactions in orienting the iminium cation, researchers successfully inverted the enzyme's stereoselectivity from producing an (R)-amine to an (S)-amine with high enantiomeric excess. rsc.orgresearchgate.net Furthermore, computational tools were employed to identify mutations that stabilize the enzyme's subunit interface, leading to a significant increase in both thermal stability and catalytic activity. rsc.orgresearchgate.net
Combined experimental and computational studies on ruthenium-based catalysts for asymmetric imine hydrogenation have further elucidated the reaction mechanisms. rsc.org Density Functional Theory (DFT) calculations proposed a mechanism involving the stepwise transfer of a hydride and a proton from a cis-dihydride ruthenium complex to the imine. rsc.org These computational models help explain the high enantioselectivity observed in experiments and guide the selection of optimal ligand combinations for reducing a wide variety of N-aryl imines. rsc.org
Table 1: Computationally Designed Imine Reductase Variants and Their Properties
| Enzyme Variant | Mutations | Key Improvement(s) | Reference |
| PmIR-Re | Q138M/P140M/Y187E/Q190A/D250M/R251N | Inverted stereoselectivity to (S) with >96% enantiomeric excess (ee) | rsc.orgresearchgate.net |
| PmIR-6P | P140A/Q190S/R251N/Q217E/A257R/T277M | ~5-fold increase in activity; 12 °C increase in melting temperature | rsc.orgresearchgate.net |
Molecular Modeling of Intermolecular Interactions in Imine-Containing Assemblies
Molecular modeling is a powerful technique for investigating the non-covalent interactions that govern the formation and stability of supramolecular assemblies containing imine functionalities. The imine bond is a cornerstone of dynamic covalent chemistry (DCC), used to construct complex structures like macrocycles, cages, and knots. nih.gov Understanding the intermolecular forces at play is crucial for controlling the self-assembly process.
Electrostatic interactions are a dominant force in many imine-based systems. acs.org The layer-by-layer (LbL) assembly method, for example, frequently relies on the electrostatic attraction between oppositely charged polyelectrolytes to build multilayered films. acs.org While this is a general principle, it is fundamental to the assembly of any charged imine-containing polymer.
A more subtle but significant interaction is the n → π* interaction. Computational studies have provided deep mechanistic insights into this force, revealing its stabilizing role in imine systems. nih.gov For instance, introducing an ortho-carboxylate group into an aromatic imine system can dictate the imine exchange equilibrium through an n → π* interaction between the carboxylate's lone pair (n) and the imine's π-antibonding orbital (π*). nih.gov Natural Bond Orbital (NBO) analysis and other theoretical calculations have shown that the strength of this interaction can be comparable to or even surpass that of conventional hydrogen bonds and is highly dependent on the orientation of the interacting groups. nih.gov
Molecular modeling, particularly through methods like molecular docking and Density Functional Theory (DFT), is also used to study the interaction of imine-containing molecules with biological receptors. acs.org These studies can reveal the specific binding modes, contact points, and binding energies within a receptor's active site. acs.org For example, modeling can elucidate how an imine ligand interacts with key amino acid residues through hydrogen bonding and non-hydrophilic contacts. acs.org
The synchronized self-assembly of dynamic imine macrocycles into supramolecular polymers demonstrates the interplay of different interactions. rsc.org In these systems, modeling shows that the formation of the imine macrocycle (a covalent process) is coupled with non-covalent host-guest interactions that drive the polymerization. rsc.org
Table 2: Key Intermolecular Interactions in Imine Assemblies
| Interaction Type | Description | Role in Assembly | Modeling Technique | Reference |
| Electrostatic | Attraction or repulsion between charged species. | Primary driving force for layer-by-layer (LbL) assembly of polyelectrolytes. | MD Simulations | acs.org |
| n → π Interaction | An orbital interaction between a lone pair (n) and an antibonding π-orbital (π). | Stabilizes specific conformations and controls dynamic covalent equilibria. | NBO Analysis, DFT | nih.gov |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Directs molecular recognition and stabilizes specific docked poses in receptors. | Molecular Docking, DFT | acs.org |
| Host-Guest Interactions | A combination of non-covalent forces (van der Waals, π-π stacking, etc.) that bind a "guest" molecule within a "host" cavity. | Drives the formation of supramolecular polymers from macrocyclic units. | Not Specified | rsc.org |
Prediction of Photoreactivity via Excited-State Thermodynamic Parameters
The photoreactivity of imines, including simple structures like this compound, has historically been considered limited due to efficient non-radiative decay pathways that quickly deactivate the excited state. researchgate.netrsc.org However, recent research has focused on strategies to "tame" this excited state reactivity, and computational predictions of excited-state thermodynamic parameters are central to these efforts. rsc.org
Theoretical simulations and calculations are used to understand the potential energy surfaces of imines in their excited states. researchgate.net For many simple imines, excitation is followed by rapid E/Z isomerization or other non-radiative decay processes that prevent desired photochemical reactions. researchgate.net Computational studies help to map these deactivation pathways. rsc.org
A key strategy to elicit photoreactivity is the introduction of donor-acceptor (D-A) or electron-acceptor structures into the imine molecule. researchgate.net This design principle modifies the electronic structure, which can be modeled computationally. For example, introducing a pyridine (B92270) unit (an electron acceptor) near an imine bond can enhance its properties for photocatalysis by improving visible light absorption and charge carrier separation. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the properties of excited states. It can be used to calculate absorption spectra and the energies of singlet and triplet excited states (S₁ and T₁). researchgate.net These calculations provide a thermodynamic basis for a molecule's potential photoreactivity. For a molecule to act as a photoredox catalyst, for example, its excited-state redox potentials must be suitable for the desired chemical transformation.
The challenges in imine photochemistry, such as low photoreactivity and competing side reactions like photohydrolysis and photoreduction, can be analyzed computationally. researchgate.net By understanding the thermodynamics of various potential excited-state pathways, researchers can design imine derivatives where the desired reaction, such as a [2+2] photocycloaddition (the aza Paternò-Büchi reaction), is favored over unproductive decay channels. rsc.orgresearchgate.net
Table 3: Calculated Excited-State Parameters for a Model Imine
| Parameter | Description | Implication for Photoreactivity | Computational Method | Reference |
| Absorption Wavelength (λ_max) | The wavelength of maximum light absorption. | Determines the light source needed to access the excited state. | TD-DFT | researchgate.net |
| Singlet Excited State Energy (S₁) | The energy of the lowest singlet excited state relative to the ground state. | A higher S₁ energy can provide a greater driving force for photochemical reactions. | TD-DFT | researchgate.net |
| Triplet Excited State Energy (T₁) | The energy of the lowest triplet excited state relative to the ground state. | The T₁ state is often longer-lived and can be the key intermediate in many photoreactions. | TD-DFT | researchgate.net |
| Intersystem Crossing (ISC) Barrier | The energy barrier for transition from the singlet (S₁) to the triplet (T₁) state. | A low barrier facilitates the population of the photoreactive triplet state. | Not Specified | researchgate.net |
| Non-Radiative Decay Pathways | Competing processes like E/Z isomerization that deactivate the excited state. | Identifying these pathways allows for molecular designs that block them, enhancing photoreactivity. | Not Specified | rsc.orgresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 1e N Methylpropan 1 Imine and Its Derivatives
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For (1E)-N-Methylpropan-1-imine, the most characteristic absorption is the C=N stretching vibration, which typically appears in the 1690-1630 cm⁻¹ region. researchgate.net The exact position of this band can provide insight into the electronic nature of the imine bond. Other important vibrations include C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and the C-N single bond stretch (typically in the 1250–1020 cm⁻¹ range for aliphatic amines). researchgate.netorgchemboulder.comlibretexts.org
Table 2: Key FT-IR Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=N | Stretch | 1630 - 1690 |
| C-H (sp³) | Stretch | 2850 - 2960 |
| C-N | Stretch | 1020 - 1250 |
Electronic Spectroscopy (UV-Vis) for Detailed Analysis of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Imines exhibit characteristic absorptions corresponding to the promotion of electrons from non-bonding (n) and π bonding orbitals to anti-bonding π* orbitals. Simple aliphatic imines like this compound typically show a weak n→π* transition at longer wavelengths (in the near-UV region) and a stronger π→π* transition at shorter wavelengths. nih.govnih.gov The position and intensity of these absorption bands are sensitive to the molecular structure and solvent polarity. researchgate.net
Table 3: Representative Electronic Transitions for Aliphatic Imines.
| Transition | Typical λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|
| n→π* | ~240 - 300 | Low (~10-100) |
| π→π* | <200 | High (~1000-10,000) |
High-Resolution Mass Spectrometry (e.g., ESI-MS, GC/MS) for Molecular Weight and Fragment Analysis
High-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the determination of the molecular formula. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly used. rsc.orgnih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural information. For aliphatic imines, a dominant fragmentation pathway is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound (M.W. 71.12), the molecular ion peak (M⁺) would be observed, and key fragments would arise from the loss of alkyl radicals.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound.
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 71 | [M]⁺ | Molecular Ion |
| 56 | [M - CH₃]⁺ | α-cleavage (loss of N-methyl) |
| 42 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl group) |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination and Conformational Analysis
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions. While obtaining a single crystal of a simple, potentially liquid compound like this compound can be challenging, the analysis of crystalline imine derivatives is common. mdpi.comresearchgate.net Such studies on related compounds reveal detailed conformational information and packing arrangements in the crystal lattice, which are governed by intermolecular forces. manchester.ac.uknih.govresearchgate.net For instance, analysis of cyclopalladated imine complexes has shown Pd-N bond lengths of around 2.1 Å. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specific to the detection and characterization of paramagnetic species, i.e., molecules with unpaired electrons. While this compound is a diamagnetic molecule, EPR spectroscopy can be used to study its radical cation (CH₃CH₂CH=NCH₃)⁺•, which could be generated through methods like γ-radiolysis. rsc.org The resulting EPR spectrum would provide information about the distribution of the unpaired electron through analysis of hyperfine coupling constants. rsc.orglibretexts.org Studies on similar imine radical cations have shown large hyperfine couplings to protons positioned trans to the nitrogen-localized singly occupied molecular orbital (SOMO). rsc.orgresearchgate.net This data is crucial for understanding the electronic structure of such reactive intermediates. acs.org
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. wikipedia.org This provides critical information about the thermal stability and decomposition profile of a compound. researchgate.netazom.comlibretexts.org A TGA experiment on this compound would show a stable mass up to its decomposition temperature, at which point a sharp decrease in mass would occur as the molecule breaks down into volatile fragments. For many organic compounds, decomposition begins at temperatures above 200 °C. libretexts.org The precise temperature at which mass loss begins is a key indicator of the compound's thermal stability.
Applications of 1e N Methylpropan 1 Imine and General Imine Chemistry in Complex Molecule Synthesis
Stereoselective and Asymmetric Synthesis of Chiral Amines
Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. The asymmetric transformation of prochiral imines, including simple N-alkyl imines like (1E)-N-Methylpropan-1-imine, is one of the most direct methods for their synthesis. Key strategies include the catalytic asymmetric reduction of the C=N bond or the stereoselective addition of nucleophiles.
Detailed Research Findings:
The asymmetric hydrogenation of imines is a powerful, atom-economical method for producing chiral amines. acs.orgnumberanalytics.com This approach often utilizes transition metal catalysts, such as those based on iridium or rhodium, paired with chiral phosphine (B1218219) ligands. acs.orgnumberanalytics.com These catalytic systems can achieve high enantioselectivities for a range of imine substrates. However, imines can be challenging substrates due to their potential for E/Z isomerization and hydrolysis. acs.org
Another significant method is the asymmetric hydrosilylation, followed by hydrolysis, which reduces the imine to the corresponding amine. Organocatalysis has also emerged as a potent tool. Chiral phosphoric acids, for example, can act as Brønsted acid catalysts, activating the imine towards nucleophilic attack by a reductant or another nucleophile in an enantioselective manner.
The table below summarizes representative asymmetric transformations of N-alkyl imines, illustrating the potential synthetic pathways applicable to this compound.
| Catalyst/Method | Imine Type | Nucleophile/Reductant | Product Type | Enantiomeric Excess (ee) |
| Iridium/Chiral Phosphine Ligands | N-Alkyl imines | H₂ | Chiral Amines | Up to 90% numberanalytics.com |
| Chiral Phosphoric Acid (CPA) | N-Boc alkyl imines | Hantzsch Ester | Chiral Amines | High |
| Cinchona Alkaloid-based Thiourea (B124793) Catalyst | N-Boc alkyl imines | Diethyl Malonate | β-Amino Acids | Up to 99% nih.gov |
Construction of Nitrogen Heterocycles
Imines are crucial precursors for the synthesis of nitrogen-containing heterocyclic compounds. This compound can serve as a building block in various annulation and cycloaddition reactions to form saturated heterocycles like piperidines and pyrazolidines.
Detailed Research Findings:
The aza-Diels-Alder reaction is a prominent method where an imine acts as the dienophile, reacting with a diene to form a six-membered tetrahydropyridine (B1245486) ring, a precursor to piperidines. wikipedia.orgrsc.org The reaction can be promoted by Lewis acids, which coordinate to the imine nitrogen, lowering its LUMO energy and accelerating the reaction. wikipedia.org The stereochemical outcome is often controlled by the geometry of the imine and the diene. wikipedia.org
Furthermore, imines can react with substituted maleic anhydrides in annulation reactions to generate complex polycyclic lactam products. nih.gov Cyclic imines have shown high reactivity in these transformations. nih.gov Another powerful strategy involves the coupling of imines with conjugated alkynes and aldehydes in a two-step, three-component process to yield highly substituted piperidines stereoselectively. nih.gov
Azomethine imines, which can be generated from hydrazones, undergo [3+2] cycloaddition reactions with alkenes and alkynes to produce pyrazolidine (B1218672) and pyrazoline rings, respectively. ua.es this compound, upon conversion to its corresponding hydrazone and subsequent generation of the azomethine imine, could be employed in such syntheses.
| Reaction Type | Reactants | Product Heterocycle | Key Features |
| Aza-Diels-Alder | Imine + Diene | Tetrahydropyridine | Lewis acid catalysis; precursor to piperidines. wikipedia.orgrsc.org |
| Annulation | Imine + Substituted Maleic Anhydride | Polycyclic Lactam | Forms complex polycyclic systems in a single step. nih.gov |
| Three-Component Coupling | Imine + Conjugated Alkyne + Aldehyde | Substituted Piperidine (B6355638) | Stereoselective formation of up to four stereogenic centers. nih.gov |
| [3+2] Cycloaddition | Azomethine Imine (from imine) + Alkene/Alkyne | Pyrazolidine/Pyrazoline | Access to five-membered dinitrogenated heterocycles. ua.es |
Development of Novel Carbon-Carbon and Carbon-Nitrogen Bond Forming Methodologies
The electrophilic carbon atom of the imine double bond is susceptible to attack by a wide range of carbon and heteroatom nucleophiles. This reactivity is central to several classic and modern bond-forming reactions. For a simple substrate like this compound, these reactions provide routes to α-substituted amines.
Detailed Research Findings:
The Mannich reaction is a cornerstone of C-C bond formation, involving the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds via an in situ-formed imine (or iminium ion), which is then attacked by an enol or enolate. wikipedia.org Asymmetric variants, often employing organocatalysts like proline or Cinchona alkaloids, can deliver β-amino carbonyl compounds with high stereoselectivity. nih.govbuchler-gmbh.com Simple N-Boc protected alkyl imines have been successfully used in these reactions. nih.gov
The Strecker synthesis is a method for producing α-amino acids from aldehydes via an α-aminonitrile intermediate. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The process involves the reaction of an aldehyde with an amine (like methylamine (B109427) to form this compound in situ) and a cyanide source (e.g., KCN or TMSCN). masterorganicchemistry.comcabidigitallibrary.org The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid. wikipedia.org
| Reaction Name | Reactants | Bond Formed | Product Type |
| Mannich Reaction | Imine + Enolizable Carbonyl Compound | C-C | β-Amino Carbonyl Compound |
| Strecker Synthesis | Imine (in situ) + Cyanide Source | C-C | α-Aminonitrile |
| Nucleophilic Addition | Imine + Organometallic Reagent (e.g., Grignard, Organolithium) | C-C | α-Substituted Amine |
Strategic Use in the Synthesis of Precursors for Bioactive Compounds (excluding clinical trials)
The synthetic methodologies involving imines are frequently applied to the total synthesis of natural products and other bioactive molecules, particularly alkaloids. Alkaloids are a class of naturally occurring compounds that typically contain at least one nitrogen atom in a heterocyclic ring and often exhibit significant physiological activity. nih.govdtu.dk
Detailed Research Findings:
The construction of the piperidine ring, a common core in many alkaloids, often utilizes imine chemistry. nih.govacs.orgorganic-chemistry.org For example, N-methylpiperidine is a structural motif in various piperidine alkaloids, and its synthesis can be envisioned from precursors derived from N-methylated imines. nih.gov The synthesis of N-methylcadaverine, a precursor to granatane alkaloids, highlights the importance of controlling reactions of N-methylated amine precursors to avoid unwanted cyclization into piperidine rings. nih.gov
The aza-Diels-Alder reaction has been a key step in the synthesis of numerous alkaloids, such as phyllanthine. wikipedia.orgrsc.org Similarly, intramolecular Mannich reactions have been proposed in the biosynthesis of many alkaloids and have been employed in laboratory syntheses to construct complex polycyclic frameworks. organic-chemistry.org The synthesis of (-)-epimyrtine, a natural product alkaloid, has been reported using an imine reagent as a key intermediate. researchgate.net These strategies demonstrate how simple imines can be elaborated into structurally complex and biologically relevant scaffolds.
Continuous Flow Chemistry and Microreactor Applications in Imine Transformations
Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for many chemical transformations, including those involving imines. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.
Detailed Research Findings:
The synthesis of imines, which can be reversible and sometimes requires the removal of water, can be efficiently conducted in flow systems. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for rapid heating and cooling and efficient mixing. This control is particularly beneficial for exothermic reactions or when dealing with unstable intermediates.
A practical continuous flow synthesis of enantioenriched α-substituted piperidines has been developed, starting from an N-sulfinyl-bromoimine and a Grignard reagent. organic-chemistry.org The reaction proceeds in minutes with high yields and diastereoselectivities, demonstrating the potential for rapid and scalable production of heterocyclic structures derived from imine chemistry. organic-chemistry.org The application of flow chemistry not only accelerates reaction optimization but also enables safer handling of hazardous reagents and intermediates, making it an attractive platform for industrial-scale synthesis.
Green Chemistry Approaches in Synthetic Design
Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. The synthesis and reaction of imines are areas where significant progress has been made in developing more environmentally benign protocols.
Detailed Research Findings:
Traditional imine synthesis often relies on the condensation of an amine and a carbonyl compound in organic solvents, sometimes requiring catalysts and high temperatures. chemistryviews.org Green approaches seek to minimize or eliminate the use of hazardous solvents and reagents. One successful strategy involves performing the condensation reaction in water, an eco-friendly solvent, often accelerated by sonication to improve reaction rates and yields. digitellinc.com
Another innovative method utilizes supercritical carbon dioxide (sc-CO₂) as both a solvent and a promoter. chemistryviews.org In this system, the in situ formation of carbonic acid from sc-CO₂ and the water byproduct autocatalyzes the reaction, leading to high yields of pure, crystalline imines without the need for conventional solvents or further purification. chemistryviews.org
The direct synthesis of imines from the oxidative coupling of amines, which avoids the separate preparation and handling of aldehydes, is another green alternative. researchgate.netrsc.org These reactions are often catalyzed by transition metals and can be performed in environmentally friendly micellar systems, reducing the need for volatile organic solvents. researchgate.netrsc.org A novel plasma-microdroplet approach even allows for the synthesis of imines directly from alkanes and amines under mild conditions, representing a significant step towards sustainable chemical manufacturing. acs.orgacs.org
Role of 1e N Methylpropan 1 Imine in Supramolecular Assemblies and Materials Science
Supramolecular Polymerization of Imine-Linked Architectures
Supramolecular polymerization involves the non-covalent assembly of monomeric units to form polymer-like chains and networks. The dynamic nature of the imine bond allows for the synthesis of complex monomers in situ, which then self-assemble, often in a process that drives the monomer synthesis itself. nih.gov
Formation of High-Aspect Ratio Nanotubes and Other Ordered Assemblies
A remarkable application of imine-based macrocycles is their ability to form high-aspect-ratio nanotubes. These one-dimensional nanostructures are typically formed by the stacking of planar, hexagonal macrocycles. nih.gov The process is significantly enhanced by protonating the imine linkages. This conversion to iminium ions creates strong electrostatic interactions between the stacked macrocycles, leading to cohesive forces that can be two orders of magnitude stronger than those of the neutral macrocycles. nih.gov This robust, non-covalent stacking enables the formation of isolated, lyotropic nanotubes with aspect ratios exceeding 1000, mimicking the structure of carbon nanotubes and biological tubules. nih.gov The assembly is reversible; the nanotubes disassemble upon the addition of a base and can be reformed with acid. nih.gov
Non-Equilibrium Product Distributions via Supramolecular Control
The interplay between dynamic covalent chemistry and supramolecular polymerization can be harnessed to achieve non-equilibrium product distributions. nih.gov In a competitive reaction environment with multiple possible macrocycles, the system can be driven toward a specific, kinetically favored product. This occurs when one type of macrocycle is not only formed rapidly but also quickly self-assembles into a highly stable supramolecular structure, such as a nanotube. nih.gov Once sequestered within the nanotube assembly, the imine bonds of the constituent macrocycles are sterically shielded and restricted from further exchange. nih.gov This kinetic trapping mechanism effectively removes the assembled macrocycle from the equilibrium pool, allowing for the synthesis of chemically diverse structures that would not be favored under purely thermodynamic control. nih.gov
Dynamic Covalent Organic Frameworks (COFs) and 2D Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic precursors linked by covalent bonds. ntu.edu.sgresearchgate.net The imine linkage is one of the most widely used bonds for constructing 2D and 3D COFs due to its facile and reversible formation, which is essential for the "error-correction" needed to achieve high crystallinity. ntu.edu.sgresearchgate.net
The synthesis of imine-linked COFs typically involves the condensation of multitopic amine and aldehyde building blocks. The dynamic nature of the imine bond allows for the correction of defects during the polymerization process, leading to well-ordered, porous network structures instead of amorphous polymers. ntu.edu.sg Recently, dynamic imine exchange reactions have been developed as a facile strategy for fabricating nanoporous COFs with high crystallinity under milder and faster conditions. bohrium.com The resulting imine-based COFs are promising for applications in gas storage, separation, and catalysis. mdpi.com
| Feature | Description | Research Finding |
| Synthesis | Condensation of multitopic amines and aldehydes. | Dynamic covalent chemistry allows for error-correction, leading to high crystallinity. ntu.edu.sgresearchgate.net |
| Linkage | Reversible imine bond (C=N). | The reversibility is key to forming ordered frameworks over amorphous polymers. ntu.edu.sg |
| Properties | Permanent porosity, high surface area, tunable functions. | Methyl groups near the imine linkage can enhance structural stability by reducing interlayer charge repulsion. ntu.edu.sg |
| Applications | Gas storage, catalysis, proton conduction. | Imine-linked COFs can be functionalized post-synthesis for targeted applications like selective olefin oxidation. bohrium.com |
Chiral Organic Imine Molecular Cages for Molecular Recognition and Enantiomer Separation
Organic molecular cages are discrete, three-dimensional molecules with intrinsic cavities, synthesized via dynamic covalent chemistry. sioc-journal.cn Imine condensation is a primary method for assembling these structures. By using chiral building blocks, it is possible to create enantiopure chiral cages. sioc-journal.cnrsc.orgnih.gov
These chiral imine cages have significant applications in molecular recognition and the separation of enantiomers. sioc-journal.cn The synthesis can proceed through several strategies:
Direct Synthesis: Using enantiopure chiral building blocks (e.g., a chiral diamine or dialdehyde) to construct the cage. sioc-journal.cnrsc.org
Chiral Self-Sorting: Using a racemic mixture of building blocks that preferentially react with partners of the same chirality, leading to a racemic mixture of homochiral cages. nih.gov
The defined, chiral cavity of the cage allows it to selectively bind one enantiomer of a guest molecule over the other, enabling applications in chiral sensing and chromatographic separation. sioc-journal.cn
Transient Supramolecular Polymers and Fuel-Driven Self-Assembly
Inspired by biological systems, researchers have developed transient supramolecular materials that exist out of thermodynamic equilibrium. These systems are powered by the continuous consumption of a chemical "fuel," forming and persisting only as long as the fuel is available. nih.govnih.gov
Imine chemistry provides a powerful platform for designing such fuel-driven systems. nih.govacs.org A common strategy involves using a chemical fuel, such as an activated carboxylic acid (ACA), to temporarily shift the equilibrium of a dynamic combinatorial library of imines. nih.govacs.org For example, a system containing aliphatic imines and aromatic amines can be treated with a fuel. The fuel selectively protonates the more basic aliphatic amine, shifting the equilibrium to favor the formation of an aromatic imine. acs.org If this transiently formed aromatic imine is designed to self-assemble, a supramolecular polymer will form. As the fuel is consumed and depleted, the system returns to its initial, disassembled state. nih.govacs.org This process temporarily transforms a covalent system into a supramolecular one, mimicking the dissipative, life-like behavior of biological assemblies. nih.gov
Imine Based Ligands in Catalysis and Organometallic Chemistry
Design and Synthesis of Imine Ligands for Metal Complexation
The synthesis of imine ligands is typically straightforward, often involving the condensation reaction between a primary amine and an aldehyde or ketone. For (1E)-N-Methylpropan-1-imine, this involves the reaction of propanal with methylamine (B109427). This ease of synthesis allows for extensive variation of the steric and electronic properties of the resulting ligand by choosing appropriately substituted precursors. These tailored ligands are crucial for effective metal complexation, where the nitrogen lone pair of the imine group donates to a metal center, forming a coordinate bond.
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. wikipedia.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). byjus.comlibretexts.orglibretexts.org
Monodentate Ligands: this compound is a classic example of a monodentate ligand, binding to a metal center exclusively through its single imine nitrogen atom. libretexts.orgyoutube.com These simple ligands are foundational in coordination chemistry, though they often form less stable complexes compared to their polydentate counterparts due to the lack of the chelate effect. libretexts.org
Bidentate and Polydentate Ligands: More complex imine-containing ligands are designed to be bidentate or polydentate to enhance the stability of the resulting metal complex through the chelate effect. This is achieved by incorporating additional donor groups into the ligand backbone. For example, α-diimines, which feature two imine functionalities, are a prominent class of bidentate ligands. rsc.org Similarly, ligands such as salicylaldimines (N,O-donors) or iminopyridines (N,N-donors) create stable chelate rings with the metal center, which is a critical feature for many catalytic applications. researchgate.netd-nb.info The design principle involves using multifunctional aldehydes or amines in the initial condensation reaction.
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a powerful tool in modern chemistry. Chiral imine ligands are instrumental in this field, transferring stereochemical information from the ligand to the product of the catalytic reaction. researchgate.netpnas.org The chirality can be introduced in several ways:
From Chiral Precursors: Synthesizing the imine from a chiral amine or a chiral aldehyde.
Incorporating a Chiral Backbone: Building a ligand framework that possesses axial, planar, or central chirality.
A novel class of P,N-sulfinyl imine ligands, where chirality is centered solely at a sulfur atom, has been developed. nih.gov The palladium complex of one such ligand demonstrated high enantioselectivity (94% ee) in allylic alkylation reactions. nih.gov Similarly, chiral N,N,N-imine ligands have been used in copper-catalyzed reactions to produce enantioenriched β-lactams. researchgate.net The development of modular chiral ligands allows for fine-tuning of the catalyst's properties to achieve high activity and efficiency in the asymmetric hydrogenation of imines, a direct route to valuable chiral amines. nih.govacs.org The rise of organocatalysis has also seen the application of chiral imines in metal-free asymmetric allylations. nih.govbeilstein-journals.org
Table 1: Examples of Chiral Imine Ligands in Asymmetric Catalysis
| Chiral Ligand Type | Metal/Catalyst | Reaction | Achieved Enantioselectivity (ee) |
| P,N-Sulfinyl Imine | Palladium (Pd) | Allylic Alkylation | 94% |
| N,N,N Imine | Copper (Cu) | Kinugasa Reaction | High |
| Spiro Phosphine-Amine-Phosphine | Iridium (Ir) | Asymmetric Hydrogenation of Dialkyl Imines | High |
| Chiral Diene / HB(C₆F₅)₂ | Borane (B) | Metal-Free Imine Hydrogenation | up to 89% |
| Phosphino-Oxazoline (PHOX) | Iridium (Ir) | Asymmetric Hydrogenation of N-Aryl Imines | up to 97% |
This table presents a selection of findings to illustrate the effectiveness of different chiral imine ligand strategies.
Metal-Imine Complexes in Polymerization Reactions
Metal complexes featuring imine-based ligands are highly significant in the field of olefin polymerization. Late transition metals, particularly nickel, palladium, and chromium, when coordinated to carefully designed imine ligands, form highly active catalysts capable of producing polymers with a wide range of properties. mdpi.com
Nickel(II) and Palladium(II) Complexes: α-Diimine complexes of Ni(II) and Pd(II) are renowned for their ability to catalyze ethylene (B1197577) polymerization. ethz.ch A key feature of these catalysts is their propensity for "chain-walking," a process of β-hydride elimination and re-insertion that leads to the formation of branched polymers from a single monomer (ethylene). researchgate.netacs.org The degree of branching can be controlled by modifying the ligand structure and reaction conditions. ethz.ch While Ni(II) catalysts typically produce highly branched, amorphous polymers, Pd(II) analogues often yield polymers with even higher branch densities. rsc.orgacs.org Neutral Ni(II) complexes with salicylaldimine ligands are also effective and can produce moderately branched to linear polyethylenes. d-nb.info
Chromium(III) Complexes: Cr(III) complexes bearing imine ligands are also active catalysts for olefin polymerization. mdpi.com For instance, Cr(III) complexes with β-ketoimine ligands, upon activation with methylaluminoxane (B55162) (MAO), have shown good productivity in the polymerization of cyclic olefins like norbornene. mdpi.comresearchgate.net Other systems, such as Cr(III) complexes with quinoline-cyclopentadienyl or aminophosphine-based ligands, can exhibit extremely high activity for ethylene polymerization, sometimes rivaling early transition metal metallocene catalysts. researchgate.netacs.orgnih.gov
Table 2: Performance of Selected Metal-Imine Catalysts in Ethylene Polymerization
| Metal | Ligand Type | Co-catalyst | Activity (g polymer/mol·h) | Polymer Characteristics |
| Ni(II) | α-Diimine | MAO | High | Highly branched, amorphous |
| Pd(II) | α-Diimine | NaBArF | Moderate to High | Hyperbranched, high M_n |
| Cr(III) | Quinoline-Cyclopentadienyl | MAO | up to 1.18 × 10⁸ | High molecular weight (M_n) |
| Ni(II) | Salicylaldimine | Lewis Acid | Moderate | Moderately branched to linear |
This table summarizes representative data to compare the catalytic performance of different metal-imine systems.
The performance of an olefin polymerization catalyst is intrinsically linked to the structure of its coordinating ligands. A "ligand-oriented catalyst design concept" has been a driving force for discovering high-performance catalysts. nih.gov Key design strategies include:
Steric Tuning: Introducing bulky substituents on the ligand framework, typically ortho to the coordinating nitrogen atom, can shield the metal center. This steric hindrance can suppress chain transfer reactions, leading to polymers with higher molecular weights. acs.orgmdpi.com
Electronic Effects: Altering the electron-donating or electron-withdrawing nature of the ligand can modulate the electrophilicity of the metal center, influencing its activity and affinity for the olefin monomer. acs.org
Backbone Rigidity: The flexibility or rigidity of the ligand backbone plays a crucial role. For example, in some systems, more rigid ligand backbones can improve stereocontrol during polymerization, while flexible backbones may lead to atactic polymers. acs.orgrsc.org Designing ligands with specific rotational barriers can also enhance the shielding of the metal center, retarding chain-transfer and leading to higher molecular weight polymers. acs.org
Main Group Metal-Mediated Transformations Involving Imine Ligands
While transition metals dominate catalytic applications, main group metals also play a significant role in mediating transformations of imines. researchgate.netnih.gov The versatility of these reactions provides simple pathways to a variety of nitrogen-containing compounds. researchgate.net Key transformations include:
Metallation: The deprotonation at the α-carbon of an imine using a strong main group base (e.g., lithium amides) to form a stabilized carbanion, which can then react with various electrophiles.
Addition/Cyclisation: Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) across the C=N bond is a fundamental method for amine synthesis. Intramolecular versions of this reaction can lead to the formation of cyclic amines.
Hydroelementation: The catalytic addition of E-H bonds (where E = Si, B) across the imine double bond, known as hydrosilylation and hydroboration, is an atom-economical method for producing amines. S-block metals, in particular, have emerged as important catalysts in this area. researchgate.netnih.gov For example, the combination of an alkaline earth metal (Ae²⁺) cation and an AlH₄⁻ anion can effectively catalyze the hydrogenation of imines, where the Lewis acidic metal cation is crucial for activating the imine bond. acs.org
Furthermore, α-diimine ligands coordinated to main-group metals can exhibit "redox-active" or "non-innocent" behavior, where the ligand itself can accept electrons, influencing the electronic structure and reactivity of the complex. rsc.org
Mechanistic Studies of Catalytic Cycles with Imine Ligands
The utility of imine ligands, including N-alkyl imines such as this compound, in homogeneous catalysis is vast, spanning from olefin polymerization to fine chemical synthesis. alfachemic.com Understanding the intricate mechanisms of catalytic cycles involving these ligands is paramount for optimizing existing catalytic systems and designing novel, more efficient catalysts. These mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and characterization of intermediates, alongside computational methods like Density Functional Theory (DFT) to map out reaction pathways.
The core of an imine ligand's function in catalysis lies in the electronic properties of its carbon-nitrogen double bond (C=N) and the coordinating ability of the nitrogen's lone pair of electrons. alfachemic.com The C=N bond is less polarized than the carbon-oxygen double bond (C=O) of aldehydes and ketones, which influences its reactivity towards nucleophiles. rsc.org In a catalytic cycle, the imine can act as a substrate that gets activated upon coordination to a metal center, or it can be part of a larger ligand scaffold that modulates the electronic and steric properties of the catalyst. alfachemic.comnih.gov
Detailed mechanistic investigations have been conducted on several key transformations involving imine ligands, providing valuable insights into the elementary steps of the catalytic cycles.
A significant area of study is the reduction of imines to amines, a fundamental transformation in organic synthesis. For instance, the mechanism of B(C6F5)3 catalyzed imine reduction using PhSiH3 as a reductant has been explored through both experimental and DFT studies. nih.govresearchgate.net These studies have revealed multiple potential reaction pathways that are highly dependent on the reaction conditions, particularly the presence of water. In anhydrous systems, the reaction proceeds through what is known as Ingleson's path B, leading to an N-silylated amine product. nih.govresearchgate.net However, the introduction of even stoichiometric amounts of water can trigger entirely different, more complex catalytic cycles (referred to as paths C2, C3, D2, and D3). nih.govresearchgate.net In these water-assisted pathways, a key intermediate, (C6F5)3B-OH-, is formed, which plays a crucial role in the final desilylation step to yield the amine. nih.govresearchgate.net The rate-determining step in these cycles is the nucleophilic addition of water or an amine to a silicon-amine cation intermediate. nih.govresearchgate.net
The table below summarizes the key pathways and their characteristics in the B(C6F5)3 catalyzed imine reduction.
| Pathway | Conditions | Key Intermediate(s) | Rate-Determining Step | Product(s) |
| Ingleson's Path B-I' | Anhydrous | - | - | N-silicon amine |
| Ingleson's Path B-I | ≤ 1 eq. water | - | - | N-silicon amine, [PhHC=NHPh]+[(C6F5)3B-OH]- |
| Paths C2, C3, D2, D3 | 1 eq. water + nucleophiles (excess water/amine) | (C6F5)3B-OH- | Nucleophilic addition of H2O or amine to N-silicon amine cation | Amine |
Data compiled from references nih.govresearchgate.net.
Another illustrative example is the Rh(III)-catalyzed C-H bond addition to imines, which has been mechanistically scrutinized. nih.gov A detailed study involving kinetic analysis and X-ray crystallographic characterization of intermediates has elucidated the catalytic cycle. The proposed mechanism begins with the coordination of the imine to the Rh(III) center, followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. nih.gov Subsequently, a 1,2-migratory insertion of the Rh-C bond into the imine's C=N bond occurs, leading to a seven-membered metallacycle. nih.gov The catalytic cycle is then closed by the regeneration of the active catalyst and release of the branched amine product. nih.gov
In the context of enantioselective catalysis, mechanistic understanding is key to rationalizing the origin of stereoselectivity. For the iron-catalyzed asymmetric hydroboration of N-alkyl imines, a chiral bis(oxazolinylmethylidene)isoindoline pincer ligand is employed to achieve high enantioselectivity. nih.govresearchgate.net While the full catalytic cycle is complex, it is understood that the chiral ligand creates a specific steric and electronic environment around the iron center, which dictates the facial selectivity of the hydride attack on the prochiral imine.
Furthermore, imine ligands can be formed in situ as part of a temporary directing group strategy for C-H functionalization. nih.gov In one such approach for meta-C-H olefination, a pyrimidine-based temporary directing group reversibly forms an imine with an aldehyde substrate. This imine then directs a palladium catalyst to the meta-position of the aromatic ring, facilitating a CMD event. nih.gov After the C-C bond-forming step (olefin insertion) and β-hydride elimination, the imine is hydrolyzed, releasing the functionalized product and regenerating the aldehyde and the directing group. nih.gov The efficiency and selectivity of this catalytic cycle are sensitive to the solvent system, as it influences the stability of the crucial imine intermediate. nih.gov
The study of catalytic cycles involving imine ligands is a dynamic field. Advanced techniques, including in situ spectroscopy and sophisticated computational modeling, continue to provide deeper insights. rsc.org These studies are crucial for the development of more robust, efficient, and selective catalysts for a wide range of chemical transformations.
Interdisciplinary Aspects and Future Research Directions for Imine Chemistry
Role of Imine Chemistry in Biochemical Mechanisms and Natural Product Biosynthesis
Imine chemistry is integral to numerous biochemical pathways and the biosynthesis of a vast array of natural products, particularly in plant metabolism. nih.govresearchgate.net Imines serve as crucial intermediates in many enzymatic reactions. researchgate.net For instance, the formation of imines is a key step in the biosynthesis of compounds ranging from mobile defense hormones in plants, like N-hydroxy-pipecolic acid, to tyrosine-derived betalain pigments. nih.govresearchgate.net
Spontaneous imine formation has also been a foundational element for the evolution of diverse plant metabolic enzymes. nih.gov These include specialized Pictet-Spenglerases, which are responsible for creating the core structures of benzylisoquinoline and monoterpene indole (B1671886) alkaloids. nih.govresearchgate.net Furthermore, pyridoxal (B1214274) 5'-phosphate-dependent enzymes, which perform a wide variety of functions, rely on imine-based mechanisms. nih.gov Understanding the chemical and biochemical mechanisms of imine chemistry in plant metabolism is essential for advancing synthetic biology and expanding the biosynthesis of imine natural products for biotechnological applications. nih.gov
Sustainable Development and Green Chemistry in Imine Synthesis and Reactions
The synthesis of imines is a major focus within the green chemistry community, aiming to develop more environmentally friendly and efficient processes. chemistryviews.org Traditionally, imine synthesis involves the condensation of primary amines with aldehydes or ketones, a reversible reaction that often requires the removal of water, sometimes using harsh conditions or toxic solvents. wikipedia.orgpeerj.com
Recent advancements have centered on sustainable methodologies. numberanalytics.com These include:
Catalytic Synthesis: The use of metal complexes, enzymes, and organocatalysts has significantly improved the efficiency and selectivity of imine synthesis under milder conditions. numberanalytics.com For example, heterogeneous catalysts like Amberlyst® 15 have been used for solventless imine synthesis at room temperature, offering high yields and easy separation. peerj.com Cobalt-doped manganese tungstate (B81510) has also been demonstrated as a recyclable catalyst for greener, acid-free imine synthesis. acs.org
Green Solvents: Supercritical carbon dioxide (sc-CO₂) has been employed as a non-toxic, non-flammable, and inexpensive solvent and promoter for imine synthesis. chemistryviews.org In this system, the water produced during the reaction can form carbonic acid with CO₂, which autocatalyzes the reaction, leading to high yields without conventional solvents. chemistryviews.org
Alternative Energy Sources: Methods utilizing ultrasound irradiation and microwave irradiation have been developed to promote imine synthesis, often reducing reaction times and energy consumption. researchgate.netacs.org
| Method | Catalyst/Promoter | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Solventless Catalysis | Amberlyst® 15 | Room temperature, neat | High yields, easy catalyst separation, recyclable | peerj.com |
| Supercritical Fluid | None (autocatalytic) | sc-CO₂, 35 °C, 15 MPa | Non-toxic solvent, high yields, no purification needed | chemistryviews.org |
| Heterogeneous Catalysis | Cobalt-doped manganese tungstate | Room temperature, non-aqueous, acid-free | Recyclable catalyst, energy-efficient, irreversible | acs.org |
| Ultrasound Irradiation | Silica | Ultrasound | Eco-friendly, efficient | researchgate.net |
Advanced Characterization Techniques and Methodological Innovations in Imine Research
The study of imines, including simple structures like (1E)-N-Methylpropan-1-imine, relies on a suite of advanced analytical techniques to elucidate their structure, formation, and reactivity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of imines. nih.gov The imine proton (–CH=N–) gives a characteristic signal in the ¹H NMR spectrum, while the C=N carbon signal is observable in the ¹³C NMR spectrum. nih.gov The E and Z isomers of aldimines can also be detected using NMR spectroscopy. wikipedia.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the C=N stretching vibration, which typically appears in the range of 1689–1628 cm⁻¹. nih.gov This technique was instrumental in monitoring the matrix isolation and photolysis of various nitrile imines. acs.org
Mass Spectrometry (MS): MS helps in determining the molecular weight of imines. A characteristic fragmentation pattern for alkylamines is α-cleavage, where the C-C bond nearest to the nitrogen atom breaks. pressbooks.pub
Methodological Innovations:
Microfluidic NMR Spectroscopy: This innovative technique allows for the real-time quantification of the kinetics of rapid reactions, such as imine formation in aqueous solutions. nih.gov It has proven capable of quantifying the forward rate constants for reactions that are completed within minutes, providing valuable kinetic data. nih.gov
In situ IR Spectroscopy (ReactIR): This method is used to monitor the progress of reactions involving imines, providing insights into reaction mechanisms by observing the formation and consumption of intermediates and products in real time. acs.org
| Technique | Functional Group | Characteristic Signal/Feature | Reference |
|---|---|---|---|
| ¹H NMR | Imine Proton (CH=N) | 8.03–8.68 ppm | nih.gov |
| ¹³C NMR | Imine Carbon (C=N) | 145.17–160.27 ppm | nih.gov |
| IR Spectroscopy | C=N Stretch | 1628–1689 cm⁻¹ | nih.gov |
| Mass Spectrometry | Alkylamines/Imines | α-cleavage fragmentation | pressbooks.pub |
Integration of Computational and Experimental Approaches for Predictive Design and Mechanistic Understanding
The synergy between computational modeling and experimental work has become a powerful tool in modern imine chemistry. This integrated approach provides deep insights into reaction mechanisms and allows for the predictive design of molecules and reactions.
Mechanistic Insights: Density Functional Theory (DFT) calculations are widely used to rationalize experimental observations. For example, DFT has been employed to understand the factors governing the selectivity of amine additions to α,β-unsaturated aldehydes, revealing that the formation of α,β-unsaturated imines is often favored due to conformational effects. acs.org Computational studies have also shed light on the mechanism of reductive amination, showing how explicit water coordination and the presence of an acid co-catalyst can alter the reaction pathway and thermodynamics. rsc.org
Predictive Design: Computational models are increasingly used to predict the reactivity and properties of imines before they are synthesized in the lab. By calculating molecular descriptors and Gibbs free energy of reaction (ΔrG°), researchers can predict the spontaneity and equilibrium constants of imine formation. acs.org This predictive capability is crucial for designing dynamic covalent materials with specific properties, such as hydrogels, where the reaction kinetics and equilibria determine the material's mechanical behavior. acs.orgnih.gov
Kinetic and Thermodynamic Prediction: The combination of experimental techniques like microfluidic NMR with computational modeling allows for the quantification and prediction of reaction kinetics. nih.gov Empirical equations derived from kinetic data can be used to predict unknown forward rate constants of imine formation, enabling the rational design of complex competitive reaction networks. nih.gov
| Application Area | Computational Method | Information Gained | Reference |
|---|---|---|---|
| Mechanistic Studies | DFT Calculations | Reaction pathways, transition states, conformational effects | acs.orgrsc.org |
| Predictive Design | DFT Calculations | Reaction thermodynamics (ΔrG°), equilibrium constants (Keq) | acs.org |
| Kinetic Modeling | Empirical Equations from Experimental Data | Prediction of forward rate constants (k+) | nih.gov |
Emerging Applications of Imine-Based Materials in Advanced Technologies
The versatility of the imine bond has led to its incorporation into a wide range of advanced materials with novel properties and applications.
Dynamic Covalent Materials: The reversible nature of the imine bond makes it ideal for creating dynamic covalent materials, such as self-healing polymers. numberanalytics.com These materials can repair damage by reforming imine bonds across the damaged interface. numberanalytics.com Imine chemistry is also central to the development of stimuli-responsive materials that can change their properties in response to environmental triggers like pH. numberanalytics.com
Covalent Organic Frameworks (COFs): Imine linkages are among the most important for the construction of COFs, which are crystalline porous materials with high surface areas. researchgate.net Imine-linked COFs are being explored for applications in gas adsorption, catalysis, and optoelectronic devices. researchgate.net Recent research has focused on understanding the formation mechanism of 2D imine-linked COFs to better control their crystallinity and morphology for improved performance. acs.org
Advanced Technologies:
Biotechnology: Imines are being used in the development of biosensors and biocatalysts. numberanalytics.com
Energy Storage: Researchers are investigating the use of imine-based materials in batteries and supercapacitors. numberanalytics.com
Organic Electronics: Conjugated polymers containing imine linkages (polyazomethines) exhibit interesting optical and electronic properties, making them candidates for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govnumberanalytics.com
The ongoing development of imine-based materials promises to deliver innovative solutions in fields ranging from materials science to energy and biotechnology. numberanalytics.comnumberanalytics.com
| Material Type | Key Property | Application Area | Reference |
|---|---|---|---|
| Self-Healing Polymers | Reversible imine bond formation | Materials Science | numberanalytics.com |
| Covalent Organic Frameworks (COFs) | High porosity, crystallinity | Gas Storage, Catalysis, Optoelectronics | researchgate.net |
| Conjugated Polymers (Polyazomethines) | Optical and electronic properties | Organic Photovoltaics (OPVs), OLEDs | nih.govnumberanalytics.com |
| Stimuli-Responsive Materials | Dynamic imine chemistry | Smart Materials, Drug Delivery | numberanalytics.com |
| Biomaterials | Biocompatibility | Biosensors, Biocatalysts | numberanalytics.com |
Q & A
Basic Research Questions
Q. What established protocols ensure high enantiomeric purity in the synthesis of (1E)-N-Methylpropan-1-imine?
- Methodological Answer : The synthesis should follow stepwise procedures with strict control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). Enantiomeric purity can be achieved using chiral auxiliaries or asymmetric catalysis. Post-synthesis purification via column chromatography or recrystallization is critical. Characterization must include chiral HPLC or polarimetry to confirm enantiomeric excess (ee). Document all procedures in detail, including reagent purity, reaction times, and spectroscopic validation (e.g., , ) .
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : A combination of , , and IR spectroscopy is mandatory to confirm the imine bond (C=N stretch at ~1640–1690 cm) and methyl group environments. High-resolution mass spectrometry (HRMS) validates molecular weight. For geometric isomerism (E/Z), NOESY or ROESY NMR experiments distinguish spatial arrangements. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
